molecular formula C23H22FN5O3 B14108533 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14108533
M. Wt: 435.5 g/mol
InChI Key: AQKVMEDODBONBJ-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes ethoxyphenyl and fluorophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of N-methyl-4-(methylthio)benzamidine with 2-chloro-4’-fluoroacetophenone . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the purification of intermediates and final products through techniques such as recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione stands out due to its unique structural features, such as the presence of both ethoxyphenyl and fluorophenyl groups

Properties

Molecular Formula

C23H22FN5O3

Molecular Weight

435.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H22FN5O3/c1-3-32-18-10-8-17(9-11-18)27-12-13-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-15-4-6-16(24)7-5-15/h4-11H,3,12-14H2,1-2H3

InChI Key

AQKVMEDODBONBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F

Origin of Product

United States

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